molecular formula C23H25NOS B12342432 N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide

N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide

Cat. No.: B12342432
M. Wt: 363.5 g/mol
InChI Key: QPXOUDRFWNFOLN-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions .

Properties

Molecular Formula

C23H25NOS

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C23H25NOS/c1-23(2,20-13-14-26-16-20)17-24-22(25)15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,16,21H,15,17H2,1-2H3,(H,24,25)

InChI Key

QPXOUDRFWNFOLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CSC=C3

Origin of Product

United States

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